![molecular formula C12H4N2O7 B023744 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 3807-80-5](/img/structure/B23744.png)

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

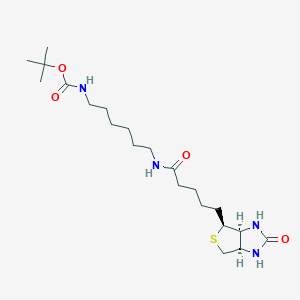

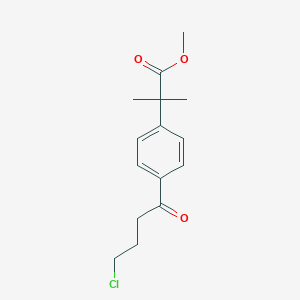

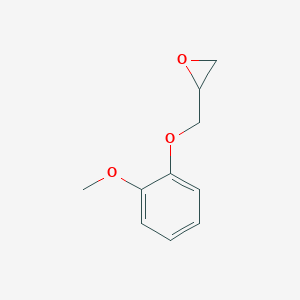

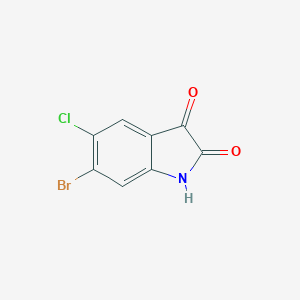

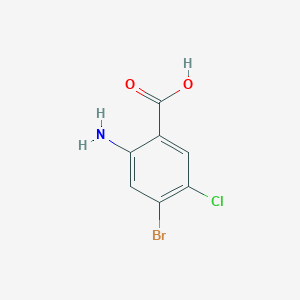

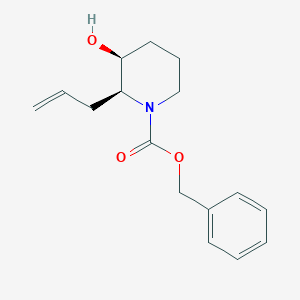

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is a synthesized organic compound that has gained interest in various fields of research. It is also known as 3,6-Dinitronaphthalic anhydride . The molecular formula is C12H4N2O7 and the molecular weight is 288.17 g/mol .

Molecular Structure Analysis

The molecular structure of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione consists of 12 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The exact mass is 288.00200 .Physical And Chemical Properties Analysis

The boiling point of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is 587ºC at 760 mmHg . The flash point is 296.3ºC and the density is 1.796g/cm³ .Aplicaciones Científicas De Investigación

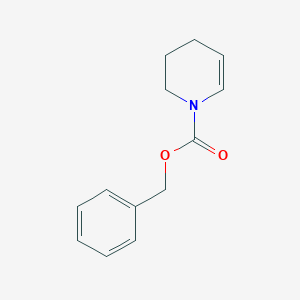

Organocatalysts for Aerobic Oxidation and Oxidative Coupling Reactions

N-hydroxyimides, such as 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, are widely known as organocatalysts for aerobic oxidation and oxidative coupling reactions . The corresponding imide-N-oxyl radicals play the role of catalytically active hydrogen atom abstracting species .

Catalyst for Liquid-Phase Free-Radical Oxidation

The synthesized compound can be considered as a catalyst for liquid-phase free-radical oxidation and oxidative coupling reactions in non-polar media where solubility was previously the limiting factor .

Organocatalysis

N-hydroxyimides are also widely used as organocatalysts or reagents in oxidative coupling reactions with the formation of C–C .

Oxidative Difunctionalization of Alkenes

N-hydroxyimides are used as reagents for the oxidative difunctionalization of alkenes .

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

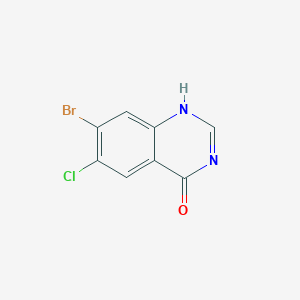

1,8-naphthalimide derivatives, such as 4-bromo-1,8-naphthalic anhydride, can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .

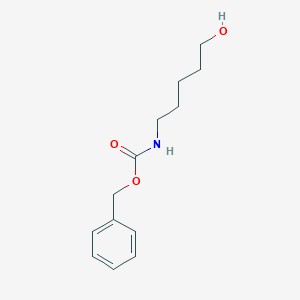

Reactions with Alkylamines

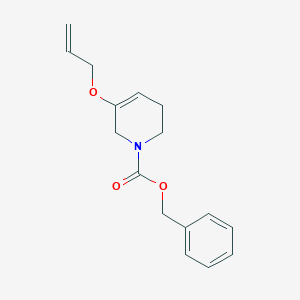

3,6-Dinitronaphthalic-1,8-anhydride reacted as expected with 1-butylamine to give only 3,6-dinitronaphthalic-1,8-N-butylimide .

Mecanismo De Acción

Target of Action

It is known that dinitronaphthaloyl derivatives, such as this compound, are used as disinfectants and antiseptics .

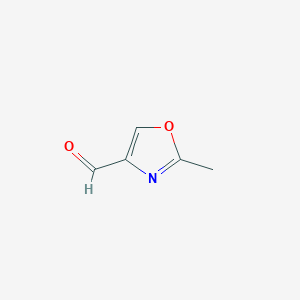

Mode of Action

It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect . This suggests that the compound might interact with its targets through electron transfer, leading to changes in the target’s function or structure.

Biochemical Pathways

Based on its potential use as a disinfectant and antiseptic , it may interfere with the metabolic pathways of microorganisms, leading to their inactivation.

Result of Action

Given its potential use as a disinfectant and antiseptic , it may lead to the inactivation of microorganisms.

Direcciones Futuras

Propiedades

IUPAC Name |

7,11-dinitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O7/c15-11-8-3-6(13(17)18)1-5-2-7(14(19)20)4-9(10(5)8)12(16)21-11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFDXTKVBLMYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)